3-Methylperylene
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Overview
Description
3-Methylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of perylene, where a methyl group is substituted at the third position of the perylene structure. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylperylene can be achieved through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include perylenequinone derivatives, dihydroperylene derivatives, and various substituted perylene compounds .
Scientific Research Applications
3-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a fluorescent probe for imaging.
Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Methylperylene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Perylene: The parent compound of 3-Methylperylene, lacking the methyl group.
1-Methylperylene: A methyl group substituted at the first position.
2-Methylperylene: A methyl group substituted at the second position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Properties
CAS No. |
24471-47-4 |
---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-12-19-17-9-3-6-14-5-2-8-16(20(14)17)18-10-4-7-15(13)21(18)19/h2-12H,1H3 |
InChI Key |
DZFULQFHDSYXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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